Neohesperdin
Description
Neohesperdin (C₂₈H₃₄O₁₅) is a flavonoid glycoside predominantly found in citrus fruits, particularly in bitter oranges (Citrus aurantium). It belongs to the flavanone subclass, characterized by a 15-carbon skeleton with a glycosidic bond linking the aglycone (neohesperetin) to the disaccharide neohesperidose (rhamnosyl-α-1,2-glucose) . Its structure includes a 7-O-neohesperidosyl group, distinguishing it from hesperidin, which contains a rutinose moiety .
This compound exhibits diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. Recent computational studies suggest it may inhibit SARS-CoV-2 viral replication by binding to ACE2 and MPro proteins .
Properties
Molecular Formula |
C28H34O15 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-5-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-14-6-15(31)20-16(32)8-17(41-18(20)7-14)11-3-12(30)5-13(4-11)38-2/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 |
InChI Key |
TWAZWVPPDIUVOD-UZRWAPQLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=CC(=C5)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Lipase-Catalyzed Esterification
Enzymatic modification of neohesperidin enhances its hydrophobicity, expanding its applications in lipid-based formulations. Studies by Yang et al. (2020) demonstrate the synthesis of propionyl neohesperidin ester (PNHE) using immobilized lipases. Among nine screened lipases, Novozym 435 (Candida antarctica lipase B) exhibited the highest activity, achieving an 84.42% conversion rate under optimized conditions. The reaction involves combining neohesperidin (0.5 mmol) with vinyl propionate (15 mmol) in t-pentanol-pyridine solvent at 50°C for 24 hours.
Table 1: HPLC Gradient Elution Program for Neohesperidin Analysis
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|---|
| 0 | 1.000 | 80 | 20 |
| 20 | 1.000 | 0 | 100 |
| 25 | 1.000 | 0 | 100 |
| 26 | 1.000 | 80 | 20 |
| 30 | 1.000 | 80 | 20 |
Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: methanol.
Optimization of Enzymatic Parameters
The molar ratio of vinyl propionate to neohesperidin (VP/NH) critically impacts esterification efficiency. Increasing the VP/NH ratio from 5:1 to 30:1 elevates conversion from 42.3% to 81.8%, with diminishing returns beyond 30:1. Catalyst loading also plays a role: 40 mg/mL of Novozym 435 achieves 82.7% conversion, while higher concentrations yield marginal gains due to substrate saturation and steric hindrance. Reaction temperature optimization reveals 50°C as ideal, balancing enzyme activity and thermal denaturation.
Chemical Synthesis and Hydrogenation
Palladium-Catalyzed Hydrogenation
Neohesperidin dihydrochalcone (DC), a synthetic sweetener derived from neohesperidin, is produced via catalytic hydrogenation. Bayn Solutions details a five-step process:
-
Alkaline Dissolution : Neohesperidin and potassium hydroxide are dissolved in water.
-
Hydrogenation : Hydrogen gas is introduced under high pressure (4–6 bar) in the presence of palladium catalysts.
-
Neutralization : Sulfuric acid adjusts the pH to 7.0–7.5.
-
Recrystallization : Crude DC is dissolved in hot water, filtered, and crystallized repeatedly to ≥96% purity.
-
Drying and Packaging : Crystals are vacuum-dried and milled into powder.
While this method targets DC synthesis, the initial steps highlight neohesperidin’s role as a precursor. The patent CN107118246A further refines neohesperidin synthesis using glycine and proline as crystallization aids, reducing byproduct formation by 22% compared to traditional methods.
Solvent and Catalyst Selection
Chemical routes often employ mixed solvent systems to enhance solubility. For example, a 1:1 v/v mixture of ethyl acetate and ice water efficiently partitions neohesperidin from aqueous phases during purification. Catalysts such as palladium-on-carbon (Pd/C) and Raney nickel are compared in patent literature, with Pd/C offering superior selectivity (98.5% vs. 89.3%).
Reaction Kinetic Modeling and Scalability
Enzymatic Reaction Kinetics
The esterification of neohesperidin follows Michaelis-Menten kinetics, where the initial reaction rate () depends on substrate concentration ():
Here, (maximum velocity) and (Michaelis constant) are derived experimentally. For Novozym 435, values of 12.3 mM and of 0.45 µmol/min/mg indicate high substrate affinity and moderate turnover.
Industrial-Scale Considerations
Batch reactors are preferred for enzymatic synthesis due to easier temperature and pH control. However, continuous-flow systems show promise for chemical hydrogenation, reducing reaction times by 30%. Economic analyses highlight enzymatic methods as cost-effective for small-scale production ($120/kg), whereas chemical synthesis becomes viable at >100 kg batches ($85/kg).
Purification and Analytical Validation
Chromatographic Techniques
High-performance liquid chromatography (HPLC) remains the gold standard for quantifying neohesperidin and its derivatives. The method described in Table 1 achieves a retention time of 8.2 minutes for neohesperidin and 14.5 minutes for PNHE, with a detection limit of 0.1 µg/mL.
Recrystallization and Filtration
Post-synthesis purification involves multiple recrystallization cycles. A study reports three ethyl acetate-water extractions increasing purity from 78% to 94%. Vacuum filtration with 0.22 µm membranes removes microbial contaminants, ensuring compliance with pharmacopeial standards .
Chemical Reactions Analysis
Catalytic Hydrogenation to Neohesperidin Dihydrochalcone (NHDC)
Neohesperidin is hydrogenated to produce neohesperidin dihydrochalcone (NHDC), a high-intensity sweetener (~1,500× sweeter than sucrose).
Reaction Mechanism :
-
Catalyst : Palladium-on-charcoal (Pd/C) under alkaline conditions .
-
Conditions : Hydroalcoholic extraction of neohesperidin followed by catalytic reduction .
-
Yield : Traditional chemical hydrogenation achieves ~83% yield , while yeast-mediated biohydrogenation improves efficiency to >83% .
Key Insight : Microbial-driven synthesis reduces reliance on hazardous catalysts and enhances sustainability .
Enzymatic Esterification for Hydrophobic Derivatives
Neohesperidin is esterified to improve lipid solubility, enabling applications in fat-based foods and pharmaceuticals.
Reaction Conditions :
-
Solvent : t-Pentanol-pyridine (optimal for enzyme activity) .
-
Substrate Ratio : Vinyl propionate/neohesperidin molar ratio of 30:1 .
Optimization Data :
| Factor | Optimal Value | Conversion Rate |
|---|---|---|
| Catalyst dosage | 40 mg/mL | 82.7% |
| Temperature | 50°C | 82.3% |
| Reaction time | 18 hours | 82.1% |
Product : Propionyl neohesperidin ester (PNHE), confirmed via HPLC, NMR, and FT-IR .
Hydrolysis Reactions
NHDC undergoes enzymatic hydrolysis to yield bioactive metabolites:
Pathways :
-
Whole-cell hydrolysis using Aspergillus niger:
-
Acid/Base Hydrolysis :
Oxidation and Antioxidant Activity
Neohesperidin and NHDC exhibit radical scavenging properties:
-
Mechanism : Quenching of hypochlorous acid (HOCl), hydroxyl radicals (·OH), and hydrogen peroxide (H₂O₂) .
-
Efficiency : NHDC inhibits HOCl-induced DNA strand breakage by 93.5% , surpassing ascorbic acid and BHT .
Theoretical Insights :
-
DFT Calculations : Identify the carbonyl carbon (C34) as the primary site for nucleophilic attack due to high electrophilicity () .
-
Reactivity Descriptors :
Stability Under Processing Conditions
-
Thermal Decomposition : Begins at 246.4°C (1.011 hPa), forming volatile organic compounds .
-
pH Stability : Degrades in strongly acidic (pH < 3) or alkaline (pH > 9) environments .
Industrial and Pharmacological Implications
-
Food Additive : NHDC (E 959) is safe up to 20 mg/kg bodyweight/day (EFSA) .
-
Drug Synthons : Hydrolysis derivatives (HDC-G, HDC) show potential as antidiabetic agents .
This synthesis of chemical reactions underscores neohesperidin’s versatility in food science and biotechnology, driven by advances in biocatalysis and computational chemistry.
Scientific Research Applications
Pharmaceutical Applications
Neohesperidin exhibits promising pharmacological properties that make it a candidate for therapeutic interventions.
1.1 Cancer Prevention and Treatment
Neohesperidin has been studied for its potential in preventing and treating tumors. Research indicates that it can significantly reduce the incidence of intestinal tumors in animal models, such as APC min/+ mice, without adversely affecting blood lipid levels. The compound influences the composition of intestinal microbiota, suggesting a role in gut health and cancer prevention .
Case Study:
In a study involving APC min/+ mice, neohesperidin was administered at doses of 50 mg/kg and 100 mg/kg alongside a high-fat diet. Results showed a marked reduction in tumor incidence compared to control groups, indicating its efficacy as a preventive agent against colorectal cancer .
1.2 Bone Health
Neohesperidin has been linked to bone health through its anti-inflammatory and osteogenic properties. It has shown potential in reducing bone loss and promoting regeneration in models of osteoporosis and arthritis .
Case Study:
In vitro studies demonstrated that neohesperidin inhibited osteoclastic activity and reduced levels of inflammatory markers. In vivo studies indicated enhanced bone mineral density in ovariectomized models treated with neohesperidin .
Nutritional Applications
Neohesperidin serves as a low-calorie sweetener with additional health benefits.
2.1 Lipid Metabolism
Research suggests that neohesperidin can lower plasma cholesterol levels while increasing high-density lipoprotein (HDL) levels in animal models. This property positions it as a beneficial additive in diets aimed at managing lipid profiles .
Case Study:
A study on swine diets revealed that supplementation with neohesperidin led to increased levels of beneficial Lactobacillus species in the gut, which may enhance immune function and reduce the risk of intestinal diseases .
Cosmetic Applications
Neohesperidin is increasingly utilized in cosmetic formulations due to its beneficial effects on skin health.
3.1 Skin Microcirculation Improvement
Neohesperidin has been identified as an effective ingredient for improving skin microcirculation, particularly around the eyes. Its application may help reduce dark circles and improve overall skin appearance .
Case Study:
Clinical trials demonstrated that topical formulations containing neohesperidin significantly improved microcirculation in the under-eye area, leading to reduced puffiness and dark circles .
Food Industry Applications
Neohesperidin is widely used as a natural sweetener in food products.
4.1 Sweetening Agent
As a semi-synthetic derivative, neohesperidin dihydrochalcone (NHDC) is approximately 1500 times sweeter than sucrose while contributing negligible calories. It is used extensively in various food products without compromising taste or quality .
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Pharmaceutical | Cancer prevention | Reduced tumor incidence in animal models |
| Nutritional | Lipid metabolism | Lowered cholesterol and increased HDL |
| Cosmetic | Skin microcirculation improvement | Reduced dark circles |
| Food Industry | Low-calorie sweetener | NHDC is 1500x sweeter than sucrose |
Mechanism of Action
Neohesperidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Neuroprotective Activity: Protects neurons from oxidative stress and apoptosis by activating pathways like Akt/Nrf2/HO-1.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Comparison
Below is a comparison of neohesperdin with three related flavonoids: hesperidin, naringin, and hesperetin (the aglycone of hesperidin).
| Property | This compound | Hesperidin | Naringin | Hesperetin |
|---|---|---|---|---|
| Chemical Formula | C₂₈H₃₄O₁₅ | C₂₈H₃₄O₁₅ | C₂₇H₃₂O₁₄ | C₁₆H₁₄O₆ |
| Glycosylation | Neohesperidose (7-O-) | Rutinose (7-O-) | Neohesperidose (7-O-) | Aglycone (no sugar) |
| Solubility | Low in water, soluble in DMSO | Low in water, soluble in ethanol | Similar to this compound | Higher lipid solubility |
| Bioavailability | Moderate (requires hydrolysis) | Low (glycoside form) | Moderate | High (aglycone form) |
Key Structural Differences :
Pharmacological and Functional Comparison
Antioxidant Activity
- This compound : Demonstrates potent radical scavenging activity (IC₅₀ = 12.5 μM in DPPH assay), superior to hesperidin (IC₅₀ = 28.7 μM) due to its 7-O-neohesperidosyl group enhancing electron donation .
- Hesperetin : Higher bioavailability as an aglycone allows faster cellular uptake, but lower intrinsic antioxidant capacity compared to this compound .
Anti-Inflammatory Effects
- This compound : Inhibits NF-κB and COX-2 pathways at 50 μM, reducing TNF-α production by 60% in macrophages .
- Hesperidin : Shows comparable NF-κB inhibition but requires higher doses (100 μM) for equivalent effects .
Antiviral Potential
Synergistic Effects
This compound exhibits enhanced activity when combined with other flavonoids:
Biological Activity
Neohesperidin, a flavonoid glycoside predominantly found in citrus fruits, has garnered attention for its diverse biological activities. This article reviews the current research on the biological activity of neohesperidin, focusing on its antioxidant properties, anti-aging effects, potential therapeutic applications, and safety profile.
1. Antioxidant Properties
Neohesperidin exhibits significant antioxidant activity, primarily through its ability to scavenge reactive oxygen species (ROS). Studies have demonstrated that neohesperidin effectively reduces intracellular ROS levels in various cell types, including yeast and human keratinocytes.
Table 1: ROS Scavenging Activity of Neohesperidin
| Study | Cell Type | Concentration | ROS Reduction (%) |
|---|---|---|---|
| Yeast | Low | Significant | |
| Keratinocytes | Moderate | Significant | |
| Human Cells | High | Moderate |
The effectiveness of neohesperidin in reducing ROS levels suggests its potential role in combating oxidative stress-related diseases and aging processes. In particular, it has been noted that neohesperidin's antioxidant capacity may not directly correlate with its lifespan-extending effects in yeast models, indicating a complex interaction between oxidative stress and cellular aging mechanisms .
2. Anti-Aging Effects
Neohesperidin has been identified as a promising compound for anti-aging therapies due to its ability to extend the chronological lifespan (CLS) of yeast cells. Research indicates that neohesperidin can enhance CLS both individually and synergistically when combined with other flavonoids like hesperetin.
Key Findings:
- Neohesperidin significantly increased CLS in budding yeast BY4742 under various treatment conditions .
- The compound's effectiveness was observed even at low concentrations, highlighting its potential as a therapeutic agent against age-related decline .
3. Therapeutic Applications
Neohesperidin's biological activities extend beyond antioxidative and anti-aging effects. Recent studies have explored its therapeutic potential in various health conditions:
- Bone Health : Neohesperidin promotes osteogenic differentiation in bone mesenchymal stem cells by activating the Wnt/β-catenin signaling pathway, suggesting its utility in treating osteoporosis .
- Metabolic Disorders : It has been shown to alleviate hyperglycemia and improve endothelial function under high glucose stress conditions .
Table 2: Therapeutic Effects of Neohesperidin
| Condition | Mechanism of Action | Reference |
|---|---|---|
| Osteoporosis | Activates Wnt/β-catenin pathway | |
| Diabetes | Inhibits β-cell apoptosis | |
| Inflammation | Suppresses NF-κB signaling pathway |
4. Safety Profile
The safety of neohesperidin has been evaluated through various toxicological studies. The European Food Safety Authority (EFSA) established an acceptable daily intake (ADI) of 20 mg/kg body weight based on extensive animal studies that indicated no significant adverse effects at high doses . Notably, no genotoxicity was observed, reinforcing the compound's safety for human consumption.
5. Conclusion
Neohesperidin demonstrates a wide array of biological activities that position it as a valuable compound in both therapeutic and preventive health strategies. Its potent antioxidant properties, anti-aging effects, and potential applications in metabolic and bone health underscore the importance of further research into its mechanisms and benefits. As ongoing studies continue to unveil the complexities of neohesperidin's actions, it may emerge as a key player in the development of functional foods and nutraceuticals aimed at enhancing healthspan and quality of life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
